molecular formula C17H19N3O3S B2785573 N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide CAS No. 692746-41-1

N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide

Cat. No.: B2785573
CAS No.: 692746-41-1
M. Wt: 345.42
InChI Key: VQDZDJWWHVCIJW-UHFFFAOYSA-N
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Description

N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperidine ring, a sulfonyl group, and an isonicotinamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide typically involves the reaction of piperidine-1-sulfonyl chloride with 4-aminophenylisonicotinamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide
  • N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
  • 4-N-phenylaminoquinoline derivatives

Uniqueness

N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide stands out due to its unique combination of a piperidine ring, sulfonyl group, and isonicotinamide moiety. This structure provides a distinct set of chemical properties and biological activities that are not commonly found in other similar compounds .

Properties

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17(14-8-10-18-11-9-14)19-15-4-6-16(7-5-15)24(22,23)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDZDJWWHVCIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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